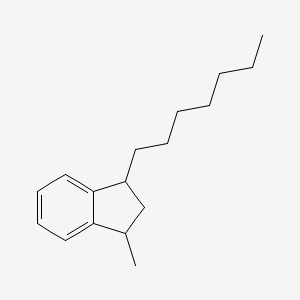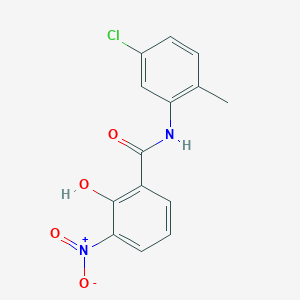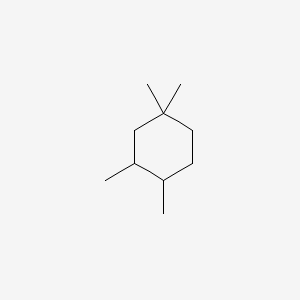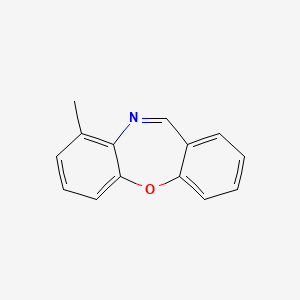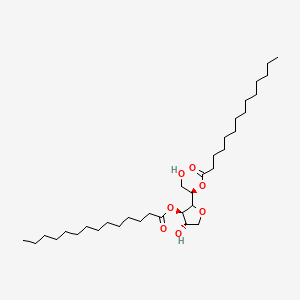
Sorbitan, ditetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a type of sorbitan ester, which are nonionic surfactants commonly used in various industrial applications. Sorbitan esters are derived from the dehydration of sorbitol and are known for their emulsifying properties .
準備方法
Synthetic Routes and Reaction Conditions
Sorbitan, ditetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid (myristic acid). The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can be confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the product . The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
Sorbitan, ditetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sorbitan moiety can be oxidized to form corresponding ketones or aldehydes.
Esterification and Transesterification: This compound can participate in further esterification or transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification/Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used under reflux conditions.
Major Products
Hydrolysis: Sorbitan and tetradecanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Esterification/Transesterification: New esters formed with different fatty acids or alcohols.
科学的研究の応用
Sorbitan, ditetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in the preparation of emulsions and dispersions.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
作用機序
The primary mechanism of action of sorbitan, ditetradecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions . The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and fats, allowing the formation of stable emulsions.
類似化合物との比較
Similar Compounds
Sorbitan monostearate: Another sorbitan ester with a similar structure but derived from stearic acid.
Sorbitan monooleate: Derived from oleic acid, commonly used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate: Contains three stearic acid moieties, used in food and cosmetic applications.
Uniqueness
Sorbitan, ditetradecanoate is unique due to its specific fatty acid composition (tetradecanoic acid), which imparts distinct emulsifying properties. Its ability to form stable water-in-oil emulsions makes it particularly valuable in certain industrial applications .
特性
CAS番号 |
97889-88-8 |
|---|---|
分子式 |
C34H64O7 |
分子量 |
584.9 g/mol |
IUPAC名 |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C34H64O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(37)40-30(27-35)34-33(29(36)28-39-34)41-32(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-36H,3-28H2,1-2H3/t29-,30+,33+,34?/m0/s1 |
InChIキー |
RKLSGCIAVPVQQG-BXYXKYKCSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



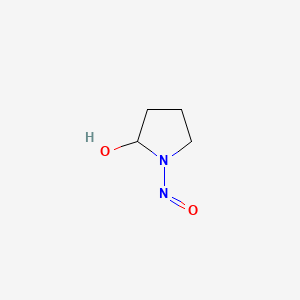
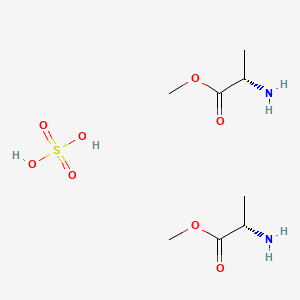
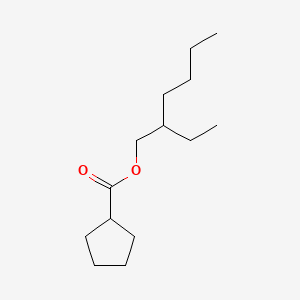
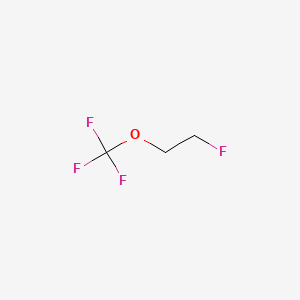
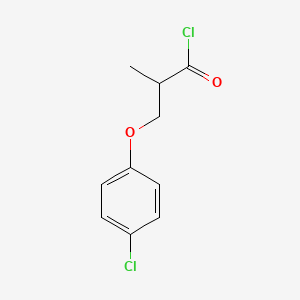
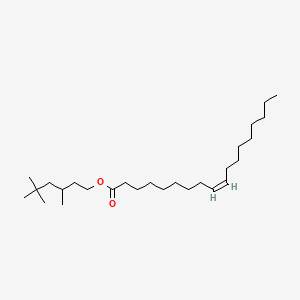

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
